molecular formula C9H10BrN3S2 B4364775 5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364775
M. Wt: 304.2 g/mol
InChI Key: AVGYJUATHNXNFV-UHFFFAOYSA-N
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Description

5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a unique combination of a brominated thiophene ring and a triazole ring

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S2/c1-2-3-13-8(11-12-9(13)14)7-4-6(10)5-15-7/h4-5H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYJUATHNXNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-thiophenyl.

    Formation of Triazole Ring: The brominated thiophene is then reacted with hydrazine hydrate and carbon disulfide under basic conditions to form the triazole ring.

    Introduction of Propyl Group: The final step involves the alkylation of the triazole ring with a propyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Zinc dust in acetic acid or catalytic hydrogenation.

    Substitution: Sodium azide or potassium thiocyanate in the presence of a phase transfer catalyst.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: 5-(2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The triazole ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
  • 5-[(4-bromo-2-thienyl)ethynyl]-2-pyridinecarbaldehyde
  • 5-bromo-2-(4-bromo-2-thienyl)-N-ethyl-4-pyrimidinamine

Uniqueness

5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of a brominated thiophene ring and a triazole ring with a propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
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5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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